molecular formula C16H14BrNOS B15011025 2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one CAS No. 128914-29-4

2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one

Cat. No.: B15011025
CAS No.: 128914-29-4
M. Wt: 348.3 g/mol
InChI Key: XPPFSOPMMOZDQI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one is an organic compound belonging to the thiazolidinone class This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction between 4-bromobenzaldehyde, acetophenone, and thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.

Reaction Conditions:

    Reagents: 4-bromobenzaldehyde, acetophenone, thiourea

    Solvent: Ethanol or methanol

    Catalyst: Hydrochloric acid or sulfuric acid

    Temperature: Reflux conditions (approximately 80-90°C)

    Time: 6-8 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiazolidine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvent: dichloromethane; temperature: room temperature to 40°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; solvent: tetrahydrofuran or ethanol; temperature: 0°C to room temperature.

    Substitution: Amines, thiols; solvent: ethanol or methanol; catalyst: potassium carbonate or sodium hydroxide; temperature: reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazolidine derivatives

    Substitution: Amino or thiol-substituted thiazolidinones

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: It has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains.

    Medicine: Research has indicated that the compound may possess anti-inflammatory and anticancer properties. It is being investigated for its potential use in the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the formulation of various industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the inhibition of key enzymes and proteins involved in cellular processes. For example, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis, while its anticancer properties are linked to the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

2-(4-Bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

  • 2-(4-Chlorophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one
  • 2-(4-Fluorophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one
  • 2-(4-Methylphenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one

Uniqueness

The presence of the bromine atom in this compound imparts unique chemical and biological properties compared to its analogs. The bromine atom enhances the compound’s reactivity and potential for substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the bromine atom may contribute to the compound’s biological activity, providing distinct advantages in antimicrobial and anticancer applications.

Properties

CAS No.

128914-29-4

Molecular Formula

C16H14BrNOS

Molecular Weight

348.3 g/mol

IUPAC Name

2-(4-bromophenyl)-5-methyl-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H14BrNOS/c1-11-15(19)18(14-5-3-2-4-6-14)16(20-11)12-7-9-13(17)10-8-12/h2-11,16H,1H3

InChI Key

XPPFSOPMMOZDQI-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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